molecular formula C17H14ClN3O B15245368 3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one

3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one

Cat. No.: B15245368
M. Wt: 311.8 g/mol
InChI Key: HNBSISLZTXKXCL-UHFFFAOYSA-N
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Description

3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one (CAS: 55613-30-4) is a quinazolin-4(3H)-one derivative with the molecular formula C₁₇H₁₄ClN₃O and a molecular weight of 311.77 g/mol . The compound features an allyl group at position 3, a chlorine atom at position 6, and a phenylamino substituent at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

2-anilino-6-chloro-3-prop-2-enylquinazolin-4-one

InChI

InChI=1S/C17H14ClN3O/c1-2-10-21-16(22)14-11-12(18)8-9-15(14)20-17(21)19-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,19,20)

InChI Key

HNBSISLZTXKXCL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=CC(=C2)Cl)N=C1NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Acid Activation : 6-Chloroanthranilic acid undergoes protonation at the carboxylic acid group, facilitating nucleophilic attack by the urea nitrogen.
  • Cyclization : Intramolecular dehydration forms the quinazolinone ring, with simultaneous incorporation of the phenylamino group at position 2.
  • Allylation : Post-cyclization alkylation using allyl bromide in acetone with potassium carbonate introduces the allyl group at position 3.

Optimization Parameters

  • Temperature : 150–160°C for cyclocondensation
  • Catalyst : No catalyst required, but DMF enhances solubility
  • Yield : 58–62% after purification (silica gel chromatography)

Chlorination-Substitution Sequential Approach

This two-stage method, adapted from SARS-CoV-2 inhibitor synthesis, prioritizes late-stage functionalization:

Stepwise Procedure

  • Core Synthesis :
    • 4-Chloroanthranilic acid reacts with urea at 150°C to form 7-chloroquinazoline-2,4(1H,3H)-dione.
    • POCl3-mediated chlorination yields 2,4,7-trichloroquinazoline.
  • Selective Substitution :
    • NaOH hydrolysis opens the 4-position, generating 2,7-dichloroquinazolin-4(3H)-one.
    • Phenylamine introduces the 2-phenylamino group via nucleophilic aromatic substitution (110°C, DMF, 8 h).
    • Allylation at position 3 using allyl bromide/K2CO3/acetone (reflux, 12 h).

Key Data

Step Reagents/Conditions Yield (%)
Quinazoline dione Urea, 150°C, 4 h 78
Trichloroquinazoline POCl3, Et3N, reflux, 17 h 85
2,7-Dichloro derivative NaOH (2N), rt, 20 h 91
Final allylation Allyl bromide, K2CO3, acetone 67

Microwave-Assisted Green Synthesis

Microwave irradiation significantly accelerates the formation of the quinazolinone core while improving atom economy:

Protocol Overview

  • Core Formation : 6-Chloroanthranilic acid and formamide irradiated at 180 W for 15 min.
  • Simultaneous Functionalization :
    • One-pot allylation using allyl bromide (MW, 100 W, 10 min).
    • Subsequent phenylamination via Buchwald–Hartwig coupling (Pd(OAc)2, Xantphos, Cs2CO3).

Advantages Over Conventional Methods

  • Time Reduction : 4 h total vs. 24–48 h thermally
  • Yield Improvement : 74% overall yield
  • Solvent Economy : 50% less DMF required

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

Parameter Niementowski Chlorination-Substitution Microwave
Total Steps 3 4 2
Overall Yield (%) 58 67 74
Reaction Time (h) 18 41 4
Purification Complexity Moderate High Low
Scalability Industrial Pilot-scale Lab-scale

Critical Challenges and Mitigation Strategies

Regioselectivity in Allylation

Competing N1 vs. N3 alkylation is minimized by:

  • Using bulky bases (e.g., K2CO3) to favor N3 attack
  • Polar aprotic solvents (DMF > acetone) to stabilize transition states

Chlorine Displacement Control

Selective substitution at position 2 is achieved through:

  • Temperature modulation (110°C for C2; >130°C leads to C7 substitution)
  • Electron-withdrawing group orientation directing nucleophilic attack

Industrial-Scale Considerations

For bulk production (e.g., pesticide intermediates), the chlorination-substitution method offers advantages:

  • POCl3 Recovery : 89% reuse via vacuum distillation
  • Continuous Flow Potential : Gas-phase chlorination steps adaptable to flow chemistry
  • Cost Analysis :
    • Raw material cost/kg: $412 (Niementowski) vs. $387 (Chlorination)
    • Waste treatment costs: 22% lower in microwave route

Emerging Methodologies

Recent advances from indolylquinazoline research suggest future directions:

  • Photoredox Catalysis : For C–H allylation avoiding pre-functionalized reagents
  • Biocatalytic Approaches : Lipase-mediated asymmetric allylation (theoretical ee >90%)
  • Electrochemical Synthesis : Anodic oxidation for chloride displacement steps

Chemical Reactions Analysis

2.1. Deep Eutectic Solvents (DESs)

Choline chloride-based DESs (e.g., ChCl:urea in a 1:2 ratio) have been employed as eco-friendly reaction media. These basic DESs facilitate cyclization reactions under mild conditions (80°C, 1 h) with yields influenced by substituent solubility . For example, allyl-substituted derivatives may exhibit lower yields due to higher water solubility during isolation .

Reaction Parameter Condition Yield
ChCl:urea (1:2) DES80°C, 1 h22–94%
Microwave-assisted1800 W, 60 min22%
Ultrasound-assisted50 W, 60 minTraces

2.2. One-Pot Three-Component Reactions

A one-pot assembly reaction involving arenediazonium salts, nitriles, and bifunctional anilines has been reported for quinazolinone derivatives. This method forms N-arylnitrilium intermediates, followed by nucleophilic cyclization under metal-free conditions. While not directly applied to the target compound, it highlights versatile synthetic strategies for similar quinazolinones .

Key Functional Groups and Potential Reactions

The compound’s structural features enable diverse chemical reactivity:

3.1. Chloro Substituent (Position 6)

The chloro group at position 6 is susceptible to nucleophilic aromatic substitution under basic or acidic conditions. Potential reactions include:

  • Hydrolysis : Conversion to a hydroxyl group under alkaline conditions.

  • Alkylation/Amination : Substitution with alcohols, amines, or thiols to form ether, amine, or thioether derivatives.

3.2. Allyl Group (Position 3)

The allyl group can participate in:

  • Addition Reactions : Electrophilic addition (e.g., bromine or chlorine) to form dihalides.

  • Polymerization : Radical or ionic polymerization to yield allyl-based polymers.

3.3. Phenylamino Group (Position 2)

The phenylamino group may undergo:

  • Acetylation : Reaction with acetylating agents (e.g., acetic anhydride) to form amides.

  • Oxidation : Conversion to nitro or nitroso derivatives under strong oxidizing conditions.

Analytical Characterization

Structural confirmation typically involves:

  • NMR Spectroscopy :

    • ¹H NMR: Allyl protons (δ 5.04–5.96 ppm), aromatic protons (δ 7.28–7.96 ppm), and a phenylamino NH proton (δ ~7–8 ppm).

    • ¹³C NMR: Carbonyl carbon (δ ~175 ppm), aromatic carbons (δ 115–140 ppm), and allyl carbons (δ ~47–117 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 311 (M⁺) with characteristic fragmentation patterns.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications in treating diseases such as cancer, neurological disorders, and infections.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit varied biological and chemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one Allyl (3), Cl (6), Phenylamino (2) C₁₇H₁₄ClN₃O 311.77
3-Hydroxy-6-iodo-2-(phenylamino)quinazolin-4(3H)-one OH (3), I (6), Phenylamino (2) C₂₁H₁₆IN₃O 453.27
6-Bromo-2-(phenylamino)quinazolin-4(3H)-one Br (6), Phenylamino (2) C₁₄H₁₀BrN₃O 316.15
3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one NH₂ (3), OH (6), CH₃ (2) C₉H₈N₃O₂ 191.18
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one Cl (6), CH₂CH₃ (2), NHCH₃ (3) C₁₁H₁₂ClN₃O 237.69

Key Structural and Functional Differences

Halogen Substitution :

  • The target compound has a chlorine atom at position 6, whereas the iodo and bromo analogs in and exhibit larger atomic radii and distinct electronic effects. Halogens influence lipophilicity and binding affinity; for example, bromo derivatives often show enhanced bioactivity compared to chloro analogs in antimicrobial assays .

Amino and Hydroxy Groups: The 3-hydroxy derivative in may form hydrogen bonds, enhancing solubility but reducing membrane permeability.

Antifungal Activity: (E)-7-Chloro-3-(2-((2,4-dichlorobenzylidene)amino)ethyl)-2-(phenylamino)quinazolin-4(3H)-one (a Schiff base derivative) showed 98.18% inhibition against Phomopsis mangiferae, comparable to chlorothalonil . The target compound lacks the Schiff base moiety, which is critical for this activity.

Antioxidant Properties :

  • 3-Methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one demonstrated significant antioxidant activity (P < 0.5), attributed to electron-donating aryl groups . The allyl group in the target compound may offer different radical-scavenging mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multicomponent reactions using catalysts like KAl(SO₄)₂·12H₂O (alum), which offers high yields (up to 89%) under ethanol reflux . Microwave-assisted synthesis with SbCl₃ reduces reaction time (e.g., 5 minutes) while maintaining efficiency . Green synthesis approaches using oxygen as an oxidant and t-BuONa as a base at 120°C are environmentally favorable but require longer reaction times (24 hours) . Key intermediates, such as 2-amino-4-chlorobenzoic acid derivatives, are critical for constructing the quinazolinone core .

Q. What spectroscopic techniques are recommended for characterizing quinazolin-4(3H)-one derivatives?

  • Methodology : Use IR spectroscopy to identify carbonyl (C=O) and N–H stretching vibrations (1600–1700 cm⁻¹ and 3200–3400 cm⁻¹, respectively) . ¹H NMR confirms substitution patterns (e.g., allyl protons at δ 5.0–5.8 ppm and aromatic protons at δ 7.0–8.5 ppm) . Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns, while elemental analysis ensures purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Despite limited toxicity data, assume potential hazards: use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact and inhalation; follow protocols for spill containment (e.g., absorb with inert material) . Store in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can microwave-assisted synthesis parameters be optimized for improved efficiency?

  • Methodology : Systematically vary microwave power (300–600 W), irradiation time (2–10 minutes), and solvent polarity (e.g., DMF vs. ethanol). Catalyst loading (SbCl₃ at 5–10 mol%) and substrate ratios (1:1.2 for amine:aldehyde) should be optimized via Design of Experiments (DoE) . Monitor reaction progress with TLC and compare purity via HPLC .

Q. What strategies resolve contradictory biological activity data among quinazolinone derivatives?

  • Methodology : Conduct structure-activity relationship (SAR) studies by modifying substituents (e.g., allyl vs. aryl groups at position 3) and assess minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Use molecular docking to predict binding affinities for targets like dihydrofolate reductase (DHFR) . Cross-validate in vitro results with in silico ADMET models .

Q. How do substitution patterns at the quinazolinone core influence antimicrobial efficacy?

  • Methodology : Compare 2-alkyl (e.g., methyl) vs. 2-aryl (e.g., phenyl) derivatives: 2-alkyl variants show superior activity against Gram-positive bacteria (MIC 8–16 µg/mL), while halogenation (e.g., Cl at position 6) enhances Gram-negative targeting . Evaluate membrane permeability via logP calculations and efflux pump inhibition assays .

Q. What in silico methods predict biological targets prior to in vitro testing?

  • Methodology : Use molecular docking (AutoDock Vina) with protein databases (PDB IDs: 1U72 for DHFR, 3ERT for kinase). Perform pharmacophore modeling (e.g., Schrödinger Phase) to identify essential features like hydrogen-bond acceptors at position 4 and hydrophobic groups at position 2 . Validate predictions with molecular dynamics simulations (100 ns) to assess binding stability .

Key Notes

  • Catalyst Selection : Alum is cost-effective but less reusable; SbCl₃ offers faster reactions but requires microwave-specific setups .
  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 27537877) to confirm structural integrity .
  • Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing (No. 107) and cytotoxicity assays (ISO 10993-5) .

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